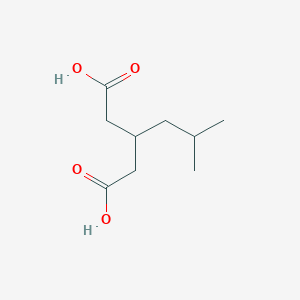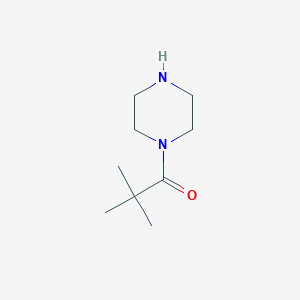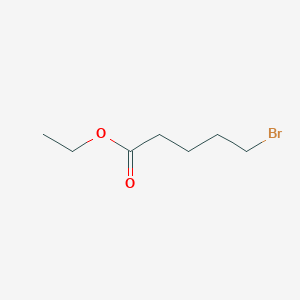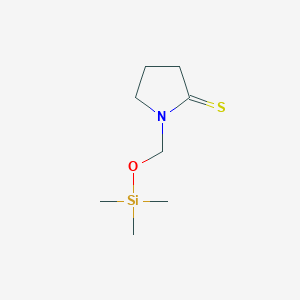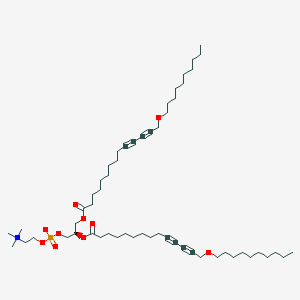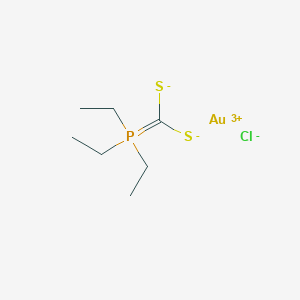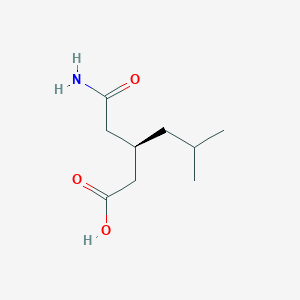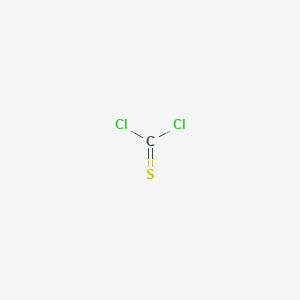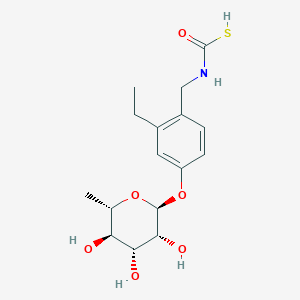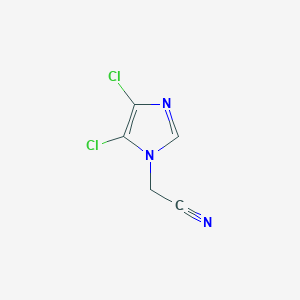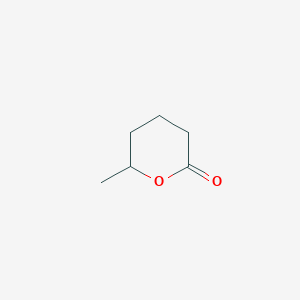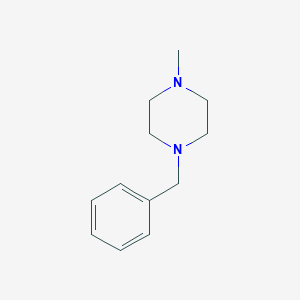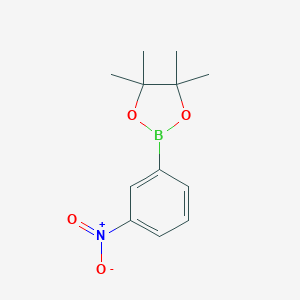
3-Nitrophenylboronic acid pinacol ester
Descripción general
Descripción
3-Nitrophenylboronic acid pinacol ester is a chemical compound with the empirical formula C12H16BNO4 . It is a derivative of boronic acid and is often used in organic synthesis . The compound is generally solid in form and has a molecular weight of 249.07 .
Synthesis Analysis
Pinacol boronic esters, such as 3-Nitrophenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .
Molecular Structure Analysis
The molecular structure of 3-Nitrophenylboronic acid pinacol ester consists of a nitrophenyl group attached to a boronic acid pinacol ester group . The compound has a complex structure with several functional groups, including a nitro group (-NO2), a phenyl group (C6H5), and a boronic acid pinacol ester group.
Chemical Reactions Analysis
3-Nitrophenylboronic acid pinacol ester can participate in various chemical reactions. The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .
Physical And Chemical Properties Analysis
3-Nitrophenylboronic acid pinacol ester is a solid compound with a melting point of 76-80 °C . It has a molecular weight of 249.07 and an empirical formula of C12H16BNO4 . The compound should be stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
1. Multifunctional Thin Film Electrode Surfaces
3-Nitrophenylboronic acid pinacol ester is used in creating multifunctional thin film surfaces on gold electrodes. These surfaces are capable of immobilizing diverse molecules and are significant in binding platinum nanoparticles and yeast cells. The films maintain conductivity for electrochemical measurements, showing promise for biosensing and fundamental cell studies (Harper et al., 2009).
2. Phosphorescence Properties
Simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding challenges the notion that heavy atoms are needed for phosphorescence in organic molecules, potentially updating our understanding of phosphorescent organic materials (Shoji et al., 2017).
3. Chemical Transformation and Functionalization
Arylboronic acid pinacol esters, derived from fluoroarenes, facilitate diverse C-F bond functionalizations. This property is used in various chemical transformations, demonstrating the synthetic utility of these compounds in creating functionalized arenes (Niwa et al., 2015).
4. Catalysis in Organic Synthesis
These esters are involved in palladium-catalyzed cross-coupling reactions, contributing to the synthesis of diverse organic compounds like unsymmetrical 1,3-dienes. This highlights their role in facilitating important reactions in organic chemistry (Takagi et al., 2002).
5. Advanced Polymer Synthesis
In the field of polymer chemistry, phenylboronic acid pinacol esters are used in Suzuki-Miyaura coupling reactions to synthesize high-molecular-weight polymers. This application is crucial in developing advanced materials with specific end-functionalities (Nojima et al., 2016).
Safety And Hazards
3-Nitrophenylboronic acid pinacol ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Direcciones Futuras
While the current applications of 3-Nitrophenylboronic acid pinacol ester are significant, there is potential for further exploration in its use in organic synthesis. The development of more efficient protocols for the deboronation of alkyl boronic esters, for instance, could open up new possibilities .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10(8-9)14(15)16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEAFTZTLIGAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460569 | |
| Record name | 3-Nitrophenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrophenylboronic acid pinacol ester | |
CAS RN |
68716-48-3 | |
| Record name | 3-Nitrophenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



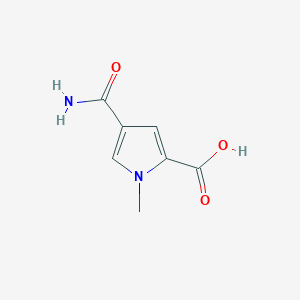
![2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide](/img/structure/B130312.png)
